![molecular formula C61H90N16O13S3 B582703 (Cys3,6,Tyr8,Pro9)-Substance P CAS No. 141459-28-1](/img/structure/B582703.png)
(Cys3,6,Tyr8,Pro9)-Substance P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cys3,6,Tyr8,Pro9)-Substance P is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation. This compound is characterized by specific amino acid substitutions at positions 3, 6, 8, and 9, which can alter its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cys3,6,Tyr8,Pro9)-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
(Cys3,6,Tyr8,Pro9)-Substance P can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity.
科学研究应用
(Cys3,6,Tyr8,Pro9)-Substance P has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling, neuropeptide function, and receptor interactions.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
(Cys3,6,Tyr8,Pro9)-Substance P exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). These pathways lead to the release of calcium ions (Ca2+) from intracellular stores, ultimately resulting in various physiological responses such as pain perception and inflammation.
相似化合物的比较
Similar Compounds
Substance P: The unmodified form of the peptide, involved in similar physiological processes.
Neurokinin A: Another member of the tachykinin family, with distinct receptor affinities and biological effects.
Neurokinin B: Similar to Substance P but with different receptor interactions and functions.
Uniqueness
(Cys3,6,Tyr8,Pro9)-Substance P is unique due to its specific amino acid substitutions, which can enhance its stability and alter its receptor binding properties. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptides and developing peptide-based therapeutics.
生物活性
(Cys3,6,Tyr8,Pro9)-Substance P is a modified peptide analog of the neuropeptide Substance P (SP), which primarily acts as an agonist for the neurokinin-1 (NK-1) receptor. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological processes.
Structure and Properties
- Molecular Formula : C66H102N18O13S
- Molecular Weight : 1387.69 g/mol
- CAS Number : 104486-69-3
- Density : 1.43 g/cm³
- EC50 Value : 0.93 nM for NK-1 receptor activation .
This compound interacts with the NK-1 receptor, which is a member of the G protein-coupled receptor (GPCR) family. Upon binding to NK-1, it activates intracellular signaling pathways involving:
- Phospholipase C Activation : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels.
- Cytokine Release : Activation of NK-1 receptors can stimulate the release of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 .
- Neuronal Modulation : It modulates neurotransmitter release and can influence pain perception and inflammatory responses in various tissues .
1. Inflammatory Response
Research indicates that this compound plays a significant role in mediating inflammatory responses:
- Upregulation of Cytokines : In disc cells treated with SP, there was a marked increase in inflammatory mediators like IL-1β and TNF-α, suggesting its involvement in pain mechanisms associated with intervertebral disc degeneration .
2. Pain Modulation
This compound has been shown to enhance pain signaling pathways:
- Behavioral Studies : In animal models, administration of this peptide resulted in increased pain sensitivity and altered behavioral responses consistent with nociceptive signaling .
Study on Inflammatory Mediators
A laboratory study involving human nucleus pulposus (NP) and annulus fibrosus (AF) cells demonstrated that treatment with this compound led to significant upregulation of inflammatory cytokines. The study aimed to explore the autocrine effects of SP within intervertebral discs:
Treatment | Cytokine Upregulation |
---|---|
SP | IL-1β, IL-6, IL-8 |
IL-1β/TNF | RANTES, TNF |
This suggests that this compound may contribute to discogenic pain through its pro-inflammatory actions .
Neurogenic Inflammation
Another study highlighted the role of SP in neurogenic inflammation where this compound was found to enhance vascular permeability and promote edema formation through NK receptor activation .
Comparative Analysis with Other Analogues
The biological activity of this compound can be compared with other Substance P analogues regarding their potency and efficacy at the NK-1 receptor:
Compound | EC50 (nM) | Biological Activity |
---|---|---|
This compound | 0.93 | Potent agonist for NK-1 |
Substance P | 0.45 | Natural ligand for NK-1 |
[Sar9,Meth(O2)11]-Substance P | 0.80 | Selective NK-1 agonist |
This table illustrates that while this compound is highly potent at activating NK receptors, its activity can vary compared to other analogs depending on structural modifications .
属性
IUPAC Name |
(3R,8R,11S,14S)-3-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-11-(3-amino-3-oxopropyl)-2,10,13-trioxo-5,6-dithia-1,9,12-triazabicyclo[12.3.0]heptadecane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZORSJLGGVMM-AIFXSXIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N4)CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H90N16O13S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1351.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。